molecular formula C24H24O5 B3646739 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B3646739
M. Wt: 392.4 g/mol
InChI Key: YNNCGMCNAOVUOQ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a cyclohexanecarboxylate moiety attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by esterification with cyclohexanecarboxylic acid. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects .

Comparison with Similar Compounds

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can be compared with other chromen-2-one derivatives, such as:

Properties

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-15-21(28-24(26)17-6-4-3-5-7-17)13-12-19-20(14-22(25)29-23(15)19)16-8-10-18(27-2)11-9-16/h8-14,17H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNCGMCNAOVUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
Reactant of Route 6
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

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